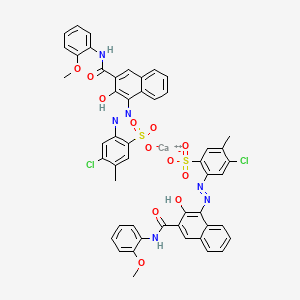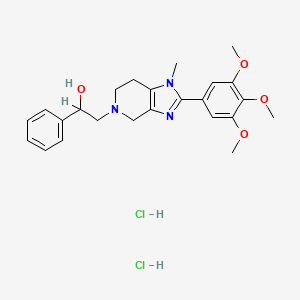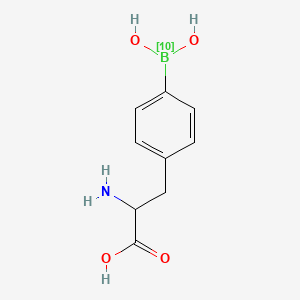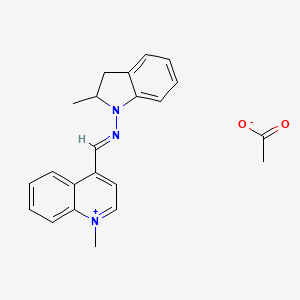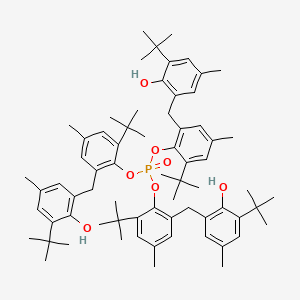
Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate typically involves multiple steps, including the reaction of phenolic compounds with tert-butyl groups and phosphate esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of high-performance materials and as an additive in lubricants and plastics.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to the active site of enzymes, altering their activity and affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)
- Phenol, 2,6-bis(1,1-dimethylethyl)
- Phenol, 4-(1,1-dimethylethyl)-2-methyl
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1’,1’'-phosphate stands out due to its unique phosphate ester group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions.
Propiedades
Número CAS |
53051-19-7 |
|---|---|
Fórmula molecular |
C69H93O7P |
Peso molecular |
1065.4 g/mol |
Nombre IUPAC |
tris[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] phosphate |
InChI |
InChI=1S/C69H93O7P/c1-40-25-46(58(70)52(31-40)64(7,8)9)37-49-28-43(4)34-55(67(16,17)18)61(49)74-77(73,75-62-50(29-44(5)35-56(62)68(19,20)21)38-47-26-41(2)32-53(59(47)71)65(10,11)12)76-63-51(30-45(6)36-57(63)69(22,23)24)39-48-27-42(3)33-54(60(48)72)66(13,14)15/h25-36,70-72H,37-39H2,1-24H3 |
Clave InChI |
VNDGJFFQTUNAGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OP(=O)(OC3=C(C=C(C=C3C(C)(C)C)C)CC4=C(C(=CC(=C4)C)C(C)(C)C)O)OC5=C(C=C(C=C5C(C)(C)C)C)CC6=C(C(=CC(=C6)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



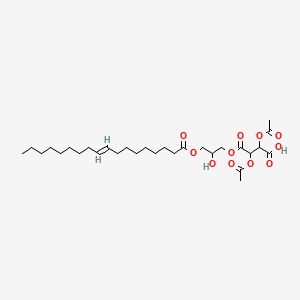

![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)

